molecular formula C15H30N2O3 B13951550 tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13951550
M. Wt: 286.41 g/mol
InChI Key: ZYXHAUPGWAOYHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a hydroxypropyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine derivatives. One common synthetic route involves the following steps:

    Acylation: The piperidine ring is acylated with tert-butyl chloroformate to introduce the tert-butyl group.

    Substitution: The ethylamino group is introduced through a substitution reaction using ethylamine.

    Hydroxylation: The hydroxypropyl group is added via a hydroxylation reaction using appropriate reagents and conditions.

Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxypropyl group.

    tert-Butyl 4-amino-1-piperidinecarboxylate: This compound has an amino group at the 4-position of the piperidine ring.

    tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound contains a dimethylamino group and an acryloyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

tert-butyl 3-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O3/c1-5-16-13(8-10-18)12-7-6-9-17(11-12)14(19)20-15(2,3)4/h12-13,16,18H,5-11H2,1-4H3

InChI Key

ZYXHAUPGWAOYHF-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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